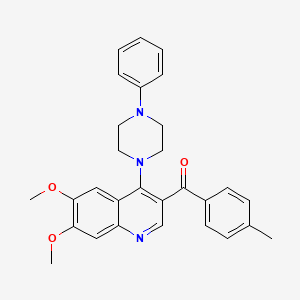

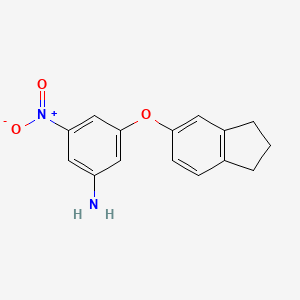

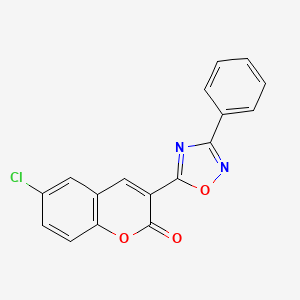

(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized . The synthesis process involved stirring a mixture of 4-nitro-o-phenylenediamine and substituted benzoic acid in PPA at 120–150 °C for 5 hours. The reaction was quenched with water and the pH was adjusted to 6 with saturated NaOH .Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of a series of 6,7-dimethoxy-4-anilinoquinolines . The compound has been identified as a potent inhibitor of the tyrosine kinase c-Met .Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of the tyrosine kinase c-Met . It exhibits moderate to remarkable potency against three cancer cell lines (A549, MCF-7, and MKN-45) .Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 286–288°C . Its 1H-NMR (300MHz; DMSO-d6) is δ (ppm) 11.54 (s, 1H), 8.85 (s, 1H), 8.33 (s, 1H), 8.13–8.07 (m, 4H), 7.81 (d, J =9.1Hz, 1H), 7.69 (s, 2H), 7.48 (d, J =6.8Hz, 1H), 7.34 (d, J =4.3Hz, 1H), 4.03 (s, 3H), 4.01 (s, 3H) .Applications De Recherche Scientifique

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of plant-derived compounds known for their broad spectrum of biological activities . The compound can be utilized in the synthesis of these alkaloids through intramolecular α-amidoalkylation reactions. This process is facilitated by green catalysts like triflic acid absorbed on silica, which not only promotes successful reactions but also aligns with environmentally friendly practices due to their reusability .

Anticoronaviral Activity

Quinoline derivatives have been identified as key pharmacophores in drug design, particularly for their antiviral properties. The compound has potential applications in the development of novel antiviral drugs, especially against coronaviruses. It could serve as an analogue to chloroquine and hydroxychloroquine, which were used in the early stages of the COVID-19 pandemic . The modification of its structure could lead to less toxic analogues with better pharmacokinetic properties.

Catalysis in Green Chemistry

The compound’s synthesis involves environmentally friendly catalytic systems, which are part of a broader movement in green chemistry. These systems aim to reduce the environmental impact of chemical processes by using catalysts that can be recovered and reused, thus minimizing waste .

Synthesis of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are recognized as ‘privileged scaffolds’ in medicinal chemistry due to their diverse biological activity. The compound can be used as a precursor in the synthesis of THIQ derivatives, which are valuable in the development of new pharmaceuticals for various diseases, including Parkinson’s disease and viral infections .

Development of Peripheral Catechol-O-Methyltransferase Inhibitors

The compound’s derivatives have been explored for their role as peripheral catechol-O-methyltransferase inhibitors (COMTIs). These inhibitors are important in the treatment of Parkinson’s disease as they can potentially reduce the peripheral metabolism of L-DOPA, increasing its availability to the brain .

Mécanisme D'action

The compound acts as a potent inhibitor of the tyrosine kinase c-Met . The HGF/c-Met signaling pathway plays an important role in the development of cancers. Binding of HGF to c-Met results in receptor homodimerization and phosphorylation, which then recruits several adaptor proteins that activate a number of pathways .

Propriétés

IUPAC Name |

[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKUPWBTWIAVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)

![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)